molecular formula C14H15ClN4O B13977689 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B13977689
M. Wt: 290.75 g/mol
InChI Key: SFEHTIRQLDJBRJ-UHFFFAOYSA-N
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Description

5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester.

    Introduction of the 4-Chloropyridin-2-yl Group: This step involves the acylation of the pyrazolo[4,3-c]pyridine core with 4-chloropyridine-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[4,3-c]pyridine core.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrazolo[4,3-c]pyridine core.

    Reduction: Products include alcohol derivatives.

    Substitution: Products include substituted pyridine derivatives.

Scientific Research Applications

5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as kinase inhibitors.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Chemical Biology: It is employed in the design of chemical probes to study biological pathways.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring fused to the pyrazolo[4,3-c]pyridine core.

Uniqueness

5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-chloropyridin-2-yl group enhances its binding affinity to certain biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

(4-chloropyridin-2-yl)-(7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridin-5-yl)methanone

InChI

InChI=1S/C14H15ClN4O/c1-14(2)8-19(7-9-6-17-18-12(9)14)13(20)11-5-10(15)3-4-16-11/h3-6H,7-8H2,1-2H3,(H,17,18)

InChI Key

SFEHTIRQLDJBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1NN=C2)C(=O)C3=NC=CC(=C3)Cl)C

Origin of Product

United States

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